6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Description
6-Chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with chlorine (C6), iodine (C3), and methoxy (C4) groups. This scaffold is structurally related to bioactive thieno[2,3-b]pyridines but replaces the sulfur atom in the fused thiophene ring with nitrogen, forming a pyrrole ring. The compound’s halogen and methoxy substituents confer unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and drug discovery. Its synthesis typically involves halogenation and methoxylation strategies, as seen in analogous pyrrolo[2,3-b]pyridine derivatives .
Properties
IUPAC Name |
6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2O/c1-13-5-2-6(9)12-8-7(5)4(10)3-11-8/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMGVRURFFBGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C(=CN2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores its synthesis, biological activity, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H6ClIN2O |
| Molecular Weight | 308.504 g/mol |
| Density | 2.0 ± 0.1 g/cm³ |
| Boiling Point | 383.1 ± 37.0 °C |
| Flash Point | 185.5 ± 26.5 °C |
| LogP | 3.95 |
Synthesis
The synthesis of 6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine involves multi-step reactions typically starting from pyrrole derivatives and utilizing halogenation and methoxylation techniques to introduce the respective substituents at the desired positions on the pyrrolo ring structure .
Kinase Inhibition
Anti-inflammatory and Antioxidant Properties
Cytotoxicity Studies
The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolo[2,3-b]pyridine have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
Case Study 1: DYRK1A Inhibition
Case Study 2: Antioxidant Activity
In another investigation focusing on neuroinflammation, this compound was tested in BV2 microglial cells subjected to LPS stimulation. Results indicated that treatment with 6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) and enhanced cellular antioxidant capacity, thereby providing insights into its mechanism as a neuroprotective agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine and chlorine substituents on the pyrrolopyridine core enable site-selective cross-coupling and substitution reactions.
Key Findings
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Chemoselectivity in Suzuki couplings is achievable due to the higher reactivity of iodine compared to chlorine .
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Chlorine at position 6 can be displaced via SNAr reactions under basic conditions (e.g., K₂CO₃/EtOH) .
Functionalization via Methoxy Group Modifications
The methoxy group at position 4 can undergo demethylation or act as a directing group for electrophilic substitution.
Key Findings
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Demethylation with BBr₃ proceeds quantitatively but requires rigorous anhydrous conditions .
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Nitration and halogenation are regioselective, favoring positions activated by electron-donating groups .
Ring Functionalization and Cyclization
The fused pyrrole-pyridine system participates in cycloadditions and annulations.
Key Findings
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Cyclocondensation with hydrazine yields pyrazole-fused analogs with retained bioactivity .
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Heck reactions require protection of the pyrrole nitrogen to avoid side reactions .
Protection/Deprotection Strategies
Protection of the pyrrole nitrogen is often necessary to direct reactivity.
Key Findings
-
Tosyl protection enhances stability during Pd-mediated cross-couplings .
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SEM groups prevent undesired coordination with metal catalysts .
Biological Activity and SAR Insights
Derivatives of 6-chloro-3-iodo-4-methoxy-pyrrolo[2,3-b]pyridine show promise as kinase inhibitors.
| Modification | Biological Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 3-Aryl substitution | FGFR1-3 kinases | 7–25 nM (FGFR1-3) | |
| 6-Amino substitution | HNE (Human Neutrophil Elastase) | 15–51 nM | |
| 4-Hydroxy analogs | SGK-1 kinase | Sub-100 nM |
Key Findings
Limitations and Research Gaps
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Direct Data Scarcity : Most studies focus on analogs (e.g., 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine or 3-iodo-6-methoxy derivatives).
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Solvent Sensitivity : Methoxy group stability under strongly acidic/basic conditions requires further optimization .
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Regioselectivity : Competing reactivity at C3 vs. C6 remains a synthetic challenge .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Core Heterocycle Variations
- Thieno[2,3-b]pyridines: These compounds feature a sulfur atom in the fused thiophene ring (e.g., (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide ). The sulfur atom increases lipophilicity and may enhance interactions with hydrophobic enzyme pockets. However, thieno[2,3-b]pyridines often suffer from poor aqueous solubility, necessitating formulation aids like cyclodextrins .
- Pyrrolo[2,3-b]pyridines: Replacing sulfur with nitrogen (as in the title compound) reduces lipophilicity and improves solubility, particularly when polar groups like methoxy are present.
Substituent Effects
Halogen Substituents :
- Iodo vs. Chloro/Bromo : The 3-iodo group in the title compound offers synthetic versatility (e.g., facilitating cross-coupling reactions via iodine’s role as a leaving group) compared to chloro or bromo analogs like 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine . Iodine’s larger atomic radius may also enable halogen bonding, a feature absent in smaller halogens .
- Positional Effects : The 6-chloro substituent is common in pyrrolo[2,3-b]pyridines (e.g., 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine ). Chlorine at C6 enhances electrophilic substitution reactivity, while its electron-withdrawing nature stabilizes the aromatic system .
- Methoxy Group: The 4-methoxy substituent introduces polarity, improving solubility compared to non-polar analogs like 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine . Methoxy’s electron-donating nature may also modulate the compound’s electronic profile, influencing binding to adenosine receptors or kinases .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- Thieno[2,3-b]pyridines often require solubilizing agents (e.g., HP-β-cyclodextrin) for in vivo studies due to poor aqueous solubility . In contrast, pyrrolo[2,3-b]pyridines with methoxy groups (e.g., the title compound) exhibit improved solubility, reducing reliance on formulation aids.
Q & A
Q. How can regioselective functionalization be achieved at the 2-position of the pyrrolo[2,3-b]pyridine core?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
